molecular formula C20H23NO3S B2599422 ethyl 2-(3-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 329068-44-2

ethyl 2-(3-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2599422
CAS No.: 329068-44-2
M. Wt: 357.47
InChI Key: HSOUTQCPRNCUNC-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as the one you mentioned, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized using methods like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The specific structure of “ethyl 2-(3-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is not directly mentioned in the literature.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For example, the amino-ester reacted with ethyl isothiocyanate to give a benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, ethyl 2-thiophenecarboxylate has a refractive index of 1.526, a boiling point of 218 °C, and a density of 1.162 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-(3-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and its derivatives have been synthesized and evaluated for their biological activities. For instance, novel cycloalkylthiophene Schiff bases and their Cr(III) and Zn(II) complexes have been synthesized, exhibiting antibacterial activity against pathogenic strains such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Candida albicans. Some compounds demonstrated activity comparable to standard antibiotics and antifungals, indicating their potential as novel antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Anticancer Applications

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a derivative, served as a building block for the synthesis of new heterocycles with pyrimidine and thiazole moieties. These compounds were evaluated for their anticancer activity against colon HCT-116 human cancer cell line, with several displaying potent activity. This highlights the compound's role in developing potential anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Anti-rheumatic Potential

The compound and its Co(II), Cu(II), and Zn(II) complexes have been synthesized and characterized, showing significant antioxidant, analgesic, and anti-rheumatic effects in in vivo models. This suggests a potential therapeutic application in treating rheumatic diseases (Sherif & Hosny, 2014).

Heterocyclic Chemistry

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been used in various heterocyclic syntheses, demonstrating its versatility as a building block in organic chemistry. It has been employed in the synthesis of novel heterocycles, including pyrazoles, isoxazoles, and pyridazines, showcasing its utility in creating pharmacologically active compounds with potential applications in drug development (Wardaman, 2000).

Future Directions

Thiophene-based compounds continue to be an area of interest for researchers due to their potential biological activities . Future research may focus on synthesizing new thiophene derivatives and exploring their potential applications in medicine and other fields.

Properties

IUPAC Name

ethyl 2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-3-24-20(23)17-15-10-5-4-6-11-16(15)25-19(17)21-18(22)14-9-7-8-13(2)12-14/h7-9,12H,3-6,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOUTQCPRNCUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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